molecular formula C21H14O7 B1673169 Justicidin D CAS No. 27041-98-1

Justicidin D

Cat. No. B1673169
CAS RN: 27041-98-1
M. Wt: 378.3 g/mol
InChI Key: WOELDRZIQLRDQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Justicidin D is a type of arylnaphthalene lignan, a class of compounds that are found in various dietary and medicinal plants . It is recognized as a valuable scaffold for drug discovery due to its unique structural features such as a relatively rigid tetracyclic skeleton, structural diversity of more than five substituents, and no chiral center . The molecular formula of Justicidin D is C21H14O7 and it has a molecular weight of 378.3317 .


Synthesis Analysis

The synthesis of arylnaphthalene lignan lactones, like Justicidin D, has been a subject of interest for synthetic chemists. Various synthetic approaches have been designed and applied successfully since the first synthesis of an arylnaphthalene lignan lactone skeleton in 1895 .


Molecular Structure Analysis

Justicidin D has a unique structural feature, a relatively rigid tetracyclic skeleton . The molecular formula of Justicidin D is C21H14O7 .


Chemical Reactions Analysis

Arylnaphthalene lactones, including Justicidin D, have been categorized based on the aryl substituents and further classified according to the oxidation state of the ring and glycosylation level . Several compounds that are further oxygenated at ring A or ring D have been identified .


Physical And Chemical Properties Analysis

Justicidin D is a powder type compound . It has a molecular weight of 378.3 g/mol . The compound is sourced from the herbs of Phyllanthus piscatorum .

Future Directions

Given the wide variety of pharmacological uses of Justicidin D, future research could focus on the development of new phytomedicines . The advancement of medical technology and the effective control of fatal diseases have greatly increased the average life span of human beings . Thrombotic diseases, including pulmonary embolism, venous embolism, arterial embolism, cerebral embolism, etc., have seriously threatened human life . Therefore, Justicidin D, with its anti-thrombotic properties, could be a potential therapeutic agent for these diseases .

properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-5-methoxy-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O7/c1-23-20-12-6-17-16(27-9-28-17)5-11(12)18(13-7-24-21(22)19(13)20)10-2-3-14-15(4-10)26-8-25-14/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOELDRZIQLRDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C3=CC4=C(C=C31)OCO4)C5=CC6=C(C=C5)OCO6)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181521
Record name Justicidin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Justicidin D

CAS RN

27041-98-1
Record name Justicidin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027041981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Justicidin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JUSTICIDIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64H3QN80N2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Justicidin D
Reactant of Route 2
Reactant of Route 2
Justicidin D
Reactant of Route 3
Reactant of Route 3
Justicidin D
Reactant of Route 4
Justicidin D
Reactant of Route 5
Reactant of Route 5
Justicidin D
Reactant of Route 6
Reactant of Route 6
Justicidin D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.